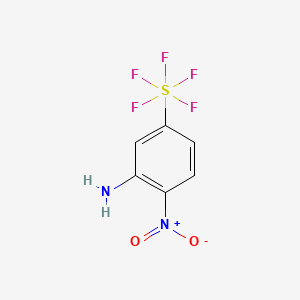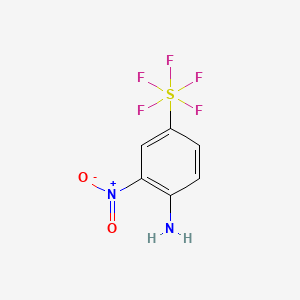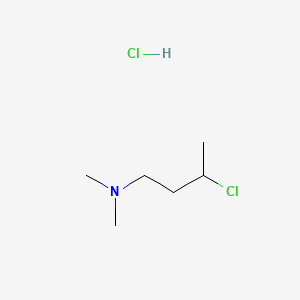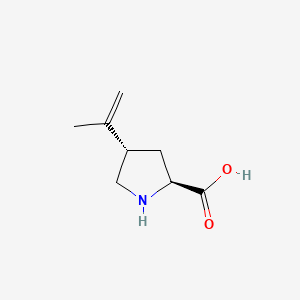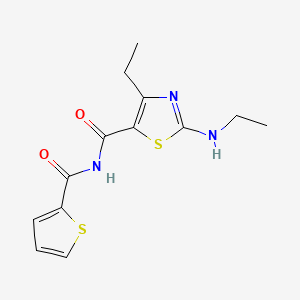
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) ethaboxam (NDTE) is a novel synthetic compound that has been developed as a potential therapeutic agent for a variety of medical conditions. NDTE has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, and an anti-microbial agent. NDTE has also been studied for its ability to modulate the immune system, and its potential as a treatment for neurological disorders.
科学研究应用
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, and an anti-microbial agent. Studies have shown that N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has also been shown to reduce the expression of certain pro-inflammatory genes and to induce apoptosis in cancer cells. In addition, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been shown to have anti-microbial activity against a variety of bacteria, fungi, and viruses.
作用机制
The mechanism of action of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is not completely understood. However, it is believed that N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam works by inhibiting the production of pro-inflammatory cytokines, reducing the expression of certain pro-inflammatory genes, and inducing apoptosis in cancer cells. In addition, it is believed that N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been shown to have a variety of biochemical and physiological effects. In animal studies, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been shown to reduce inflammation and oxidative stress, as well as to protect against the damaging effects of ultraviolet radiation. N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has also been shown to reduce the expression of certain pro-inflammatory genes, to modulate the immune system, and to reduce the risk of certain types of cancer. In addition, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been shown to have anti-microbial activity against a variety of bacteria, fungi, and viruses.
实验室实验的优点和局限性
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is relatively easy to synthesize and can be used in a variety of laboratory experiments. The compound is relatively stable and can be stored at room temperature for up to one year. However, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is not soluble in water, so it must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide before it can be used in experiments. In addition, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is not suitable for use in vivo experiments due to its potential toxicity.
未来方向
The potential therapeutic applications of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam are still being explored. Future studies should focus on determining the exact mechanism of action of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam, as well as its potential toxicity and side effects. In addition, further research should be conducted to determine the optimal dose and duration of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam treatment. Furthermore, future studies should explore the potential of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam to treat a variety of medical conditions, such as inflammation, cancer, and neurological disorders. Finally, further research should be conducted to explore the potential of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam to act as an antioxidant and to protect against the damaging effects of ultraviolet radiation.
合成方法
The synthesis of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam involves the reaction of cyano-2-thienylmethyl sulfoxide and 2-thienylcarbonyl chloride. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide and proceeds in an aqueous medium. The reaction is typically carried out at temperatures ranging from 25°C to 40°C and can be completed in a few hours. The product is then isolated and purified by recrystallization or chromatographic methods.
属性
IUPAC Name |
4-ethyl-2-(ethylamino)-N-(thiophene-2-carbonyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-3-8-10(20-13(15-8)14-4-2)12(18)16-11(17)9-6-5-7-19-9/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKNMUUMBMRJSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NCC)C(=O)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

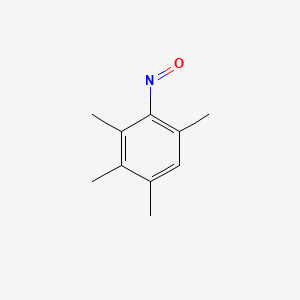
![Ethyl (E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoate](/img/structure/B570229.png)

![methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B570233.png)
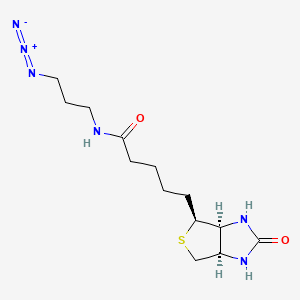
![benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate](/img/structure/B570238.png)

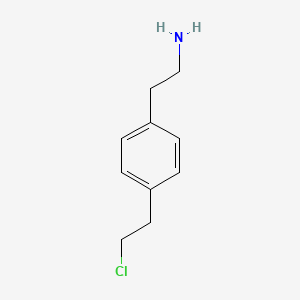
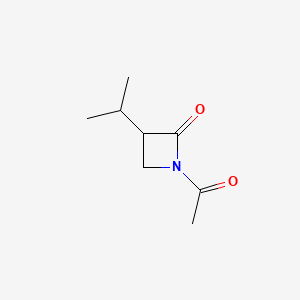
![4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester](/img/structure/B570243.png)
